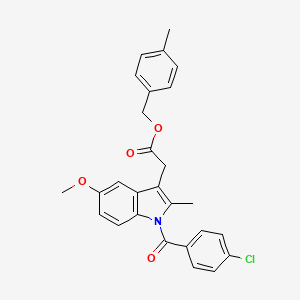
N-(4-Methoxyphenyl)-3,7,11,15-tetramethylhexadec-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Methoxyphenyl)-3,7,11,15-tetramethylhexadec-2-enamide is an organic compound characterized by its unique structure, which includes a methoxyphenyl group and a tetramethylhexadec-2-enamide chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)-3,7,11,15-tetramethylhexadec-2-enamide typically involves the reaction of 4-methoxyaniline with a suitable acylating agent under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the amide bond. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in high purity .
化学反応の分析
Types of Reactions
N-(4-Methoxyphenyl)-3,7,11,15-tetramethylhexadec-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of N-(4-methoxyphenyl)hexadec-2-enamine.
Substitution: Formation of various substituted phenyl derivatives depending on the substituent introduced.
科学的研究の応用
N-(4-Methoxyphenyl)-3,7,11,15-tetramethylhexadec-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism by which N-(4-Methoxyphenyl)-3,7,11,15-tetramethylhexadec-2-enamide exerts its effects involves interactions with specific molecular targets. The methoxyphenyl group can interact with enzymes or receptors, modulating their activity. The compound may also influence cellular pathways by altering the expression of certain genes or proteins .
類似化合物との比較
Similar Compounds
N-(4-Methoxyphenyl)pyridazin-3(2H)-one derivatives: These compounds share the methoxyphenyl group and have been studied for their biological activities.
Diphenyl-N-heteroaromatic compounds: These compounds have similar structural features and are investigated for their anticancer properties.
Uniqueness
N-(4-Methoxyphenyl)-3,7,11,15-tetramethylhexadec-2-enamide is unique due to its specific combination of a methoxyphenyl group and a tetramethylhexadec-2-enamide chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
63249-87-6 |
|---|---|
分子式 |
C27H45NO2 |
分子量 |
415.7 g/mol |
IUPAC名 |
N-(4-methoxyphenyl)-3,7,11,15-tetramethylhexadec-2-enamide |
InChI |
InChI=1S/C27H45NO2/c1-21(2)10-7-11-22(3)12-8-13-23(4)14-9-15-24(5)20-27(29)28-25-16-18-26(30-6)19-17-25/h16-23H,7-15H2,1-6H3,(H,28,29) |
InChIキー |
HDHJNTHLLDWQSU-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CC(=O)NC1=CC=C(C=C1)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(1R,2S)-2-[3-(5,5-dibromo-1,3-dioxan-2-yl)propyl]cyclohexan-1-ol](/img/structure/B14504624.png)






![[(2-{[3-(Octadecylamino)propyl]amino}ethyl)amino]methanol](/img/structure/B14504661.png)
